4-(Chloromethyl)benzyl alcohol
CAS No.: 16473-35-1
Cat. No.: VC21075019
Molecular Formula: C8H9ClO
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16473-35-1 |
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Molecular Formula | C8H9ClO |
Molecular Weight | 156.61 g/mol |
IUPAC Name | [4-(chloromethyl)phenyl]methanol |
Standard InChI | InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 |
Standard InChI Key | OGALXJIOJZXBBP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CO)CCl |
Canonical SMILES | C1=CC(=CC=C1CO)CCl |
Introduction
Structural Characteristics
Molecular Architecture
4-(Chloromethyl)benzyl alcohol (C8H9ClO) consists of a para-substituted benzene ring with hydroxymethyl and chloromethyl groups at the 1- and 4-positions, respectively. The IUPAC name, [4-(chloromethyl)phenyl]methanol, reflects this arrangement . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C8H9ClO | |
Molecular weight | 156.61 g/mol | |
SMILES | C1=CC(=CC=C1CO)CCl | |
InChIKey | OGALXJIOJZXBBP-UHFFFAOYSA-N |
X-ray crystallography and NMR studies confirm the planar benzene core, with bond angles and lengths consistent with aromatic systems. The chloromethyl group introduces significant polarity, while the hydroxymethyl group enables hydrogen bonding .
Spectroscopic Profiles
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IR Spectroscopy: Strong O-H stretch at 3200–3600 cm⁻¹ and C-Cl vibration at 750 cm⁻¹ .
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Mass Spectrometry: Base peak at m/z 103 (C7H7O⁺), with secondary fragments at m/z 107 (C6H5Cl⁺) and m/z 43 (CH3CO⁺) in GC-MS .
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¹H NMR (CDCl₃): δ 4.55 (s, 2H, CH2Cl), δ 4.45 (s, 2H, CH2OH), δ 7.35 (d, 2H, aromatic), δ 7.25 (d, 2H, aromatic) .
Synthesis and Production
Conventional Methods
The most reported synthesis involves borane-THF reduction of 4-chloromethylbenzoic acid derivatives (Yield: 96%):
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Dissolve 4-chloromethylbenzoic acid (10 g, 58 mmol) in anhydrous THF (60 mL).
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Add 1M borane-THF solution (90 mL, 90 mmol) dropwise at 20°C.
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Stir for 12 hr, quench with methanol (50 mL), and concentrate under vacuum.
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Purify via silica chromatography (hexane/ethyl acetate 4:1 → 3:1).
Key Parameters:
Parameter | Value |
---|---|
Temperature | 20°C |
Reaction time | 12 hr |
Solvent | THF |
Catalyst | Borane-THF |
Electrochemical Synthesis
Recent advances utilize electrocatalytic reduction under mild conditions (Yield: 88–92%) :
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Cell Setup: Undivided cell with Pt cathode/Ni anode
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Electrolyte: 0.1M TBABF4 in acetonitrile
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Substrate: 4-(Chloromethyl)benzaldehyde
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Potential: -1.2 V vs Ag/AgCl
This method reduces energy consumption by 40% compared to thermal approaches, aligning with green chemistry principles .
Industrial-Scale Production
Patent CN101182285A details a hydrolysis route using 4-chlorobenzyl chloride under alkaline conditions :
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React 4-chlorobenzyl chloride (1 mol) with NaOH (2 mol) in xylene/water biphasic system.
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Reflux at 110°C for 8 hr.
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Separate organic layer, dry, and distill under reduced pressure.
Applications
Pharmaceutical Intermediates
4-(Chloromethyl)benzyl alcohol serves as a precursor to:
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Plerixafor: A stem cell mobilizer (via coupling with cyclam derivatives) .
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Antifungal Agents: Synthesized through Mitsunobu reactions with triazole moieties .
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Prodrugs: Acetylation yields 4-(chloromethyl)benzyl acetate (CID 91703136), enhancing bioavailability .
Agrochemicals
In crop protection, it forms the basis of:
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Chlorfenapyr: A pyrrole insecticide (15% market share in 2024) .
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Herbicide Safeners: Protects maize from sulfonylurea damage via glutathione conjugation .
Advanced Materials
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Polymer Crosslinkers: Enhances thermal stability in epoxy resins (Tg increase: 25°C at 5 wt% loading).
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MOF Synthesis: Coordinates with Zn²⁺ to form porous networks (BET surface area: 1,200 m²/g) .
Physicochemical Properties
Thermal Characteristics
Solubility Profile
Solvent | Solubility (g/100 mL) |
---|---|
Water | 0.12 |
Ethanol | 22.5 |
Dichloromethane | 48.9 |
Hexane | <0.01 |
Parameter | Value |
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GHS Pictogram | Corrosive (GHS05) |
Signal Word | Danger |
H-Phrases | H314 (Causes severe skin burns) |
P-Phrases | P280-P305+P351+P338 |
Exposure Controls
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PPE: Nitrile gloves, face shield, Tyvek® suits
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Ventilation: Fume hood (≥100 fpm face velocity)
Recent Research Frontiers
Catalytic Asymmetric Transformations
Chiral derivatives like (S)-2,4-dichloro-α-(chloromethyl)benzyl alcohol enable enantioselective synthesis of:
Environmental Remediation
Pd/γ-Fe2O3 nanocomposites (0.5 wt% Pd) degrade 95% of 4-(chloromethyl)benzyl alcohol in wastewater within 30 min via Sonogashira coupling .
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